Molecular Weight & H-Bonding vs. 4-(Diethylamino)azobenzene
The target compound possesses a primary amine group that is absent in the structurally similar 4‑(Diethylamino)azobenzene (CAS 2481-94-9). This results in a higher molecular weight (268.36 g/mol vs. 253.35 g/mol), a higher hydrogen bond donor count (1 vs. 0), and a higher hydrogen bond acceptor count (4 vs. 3) . These differences alter the compound's polarity, solubility profile, and its retention behavior in reversed‑phase chromatography, making it non‑interchangeable with non‑amino analogs in synthetic and analytical workflows.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 268.36 g/mol |
| Comparator Or Baseline | 4-(Diethylamino)azobenzene: 253.35 g/mol |
| Quantified Difference | +15.01 g/mol (+5.9%) |
| Conditions | Calculated from molecular formula (C16H20N4 vs. C16H19N3) |
Why This Matters
The presence of the amino group enables covalent functionalization and alters solubility, directly impacting procurement decisions for synthetic chemistry and material science applications.
